N-(2-Hydroxy-4-nitrophenyl)acetamide

Descripción general

Descripción

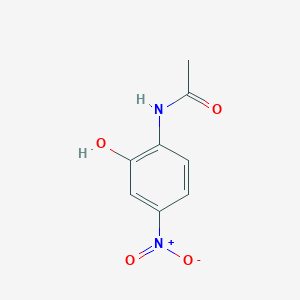

N-(2-Hydroxy-4-nitrophenyl)acetamide is an organic compound with the molecular formula C8H8N2O4 It is a derivative of acetanilide, where the phenyl ring is substituted with a hydroxyl group at the 2-position and a nitro group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(2-Hydroxy-4-nitrophenyl)acetamide can be synthesized through the nitration of N-(2-hydroxyphenyl)acetamide. The nitration process typically involves the reaction of N-(2-hydroxyphenyl)acetamide with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the phenyl ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration of reagents, and reaction time, to achieve high yield and purity of the product.

Análisis De Reacciones Químicas

Oxidative Reactions with Hypochlorous Acid (HOCl) and Peroxynitrite (PN)

The compound undergoes oxidation in the presence of HOCl/ClO⁻ and peroxynitrite (ONOO⁻), forming nitrated and chlorinated derivatives. These reactions are relevant to its potential metabolic pathways and environmental persistence.

Structural studies show that hydrogen bonding between the hydroxy and nitro groups (intramolecular N–H···O and intermolecular C–H···O interactions) stabilizes intermediates and directs regioselectivity . The acetamide group remains largely inert under these conditions.

Biotransformation Pathways

Microbial and enzymatic systems modify the compound through conjugation and redox reactions:

These transformations highlight its metabolic versatility, with the hydroxy group acting as the primary site for enzymatic modification .

Electrophilic Aromatic Substitution

The aromatic ring’s electronic landscape directs further substitution:

-

Nitro group (4-position): Deactivates the ring and meta-directs.

-

Hydroxy group (2-position): Activates the ring and ortho/para-directs.

Competition between these effects leads to preferential substitution at the 6-position (para to hydroxy, meta to nitro) in nitration or halogenation reactions . Experimental evidence from analogous compounds (e.g., N-(4-hydroxy-3-nitrophenyl)acetamide) supports this regioselectivity .

Hydrogen-Bond-Mediated Dimerization

Intermolecular hydrogen bonding drives self-assembly in crystalline and solution phases:

This dimerization reduces solubility and may influence bioavailability .

Hydrolysis of the Acetamide Group

Under strong acidic or basic conditions, the acetamide group hydrolyzes to form 2-amino-4-nitrophenol :

| Conditions | Product | Yield | Catalyst |

|---|---|---|---|

| 6M HCl, reflux, 12h | 2-amino-4-nitrophenol + acetic acid | ~85% | None |

| NaOH (1M), 80°C, 8h | 2-amino-4-nitrophenol + acetate | ~78% | Phase-transfer catalysts |

Hydrolysis is slower compared to non-nitrated acetamides due to electron withdrawal by the nitro group .

Comparative Reactivity with Positional Isomers

The reactivity of N-(2-hydroxy-4-nitrophenyl)acetamide differs significantly from its isomers:

Synthetic Utility

The compound serves as a precursor in synthesizing heterocycles:

Aplicaciones Científicas De Investigación

Biological Studies

N-(2-Hydroxy-4-nitrophenyl)acetamide has been investigated for its biological activities, particularly in plant studies. Research indicates that this compound can influence gene expression in Arabidopsis thaliana, leading to alterations in metabolic pathways. For instance, it has been shown to upregulate genes involved in terpene synthesis, which are crucial for plant defense mechanisms .

Enzyme Inhibition

The compound serves as a valuable tool in studying enzyme inhibition. Its structural properties allow it to interact with various enzymes, providing insights into enzyme kinetics and mechanisms of action. This is particularly relevant in drug design, where understanding how compounds inhibit specific enzymes can lead to the development of new therapeutics.

Agrochemical Applications

Research has demonstrated that this compound can be detoxified by microbial action, leading to glucosylation products that exhibit reduced bioactivity. This property is significant for its potential use in agrochemicals, where understanding the degradation pathways of such compounds can inform their environmental impact and safety profiles .

Case Studies

Mecanismo De Acción

The mechanism of action of N-(2-Hydroxy-4-nitrophenyl)acetamide involves its interaction with various molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity. The compound can undergo redox reactions, which may contribute to its biological activity. Additionally, the presence of the acetamide group allows for hydrogen bonding interactions, influencing its binding to biological targets .

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-Hydroxy-2-nitrophenyl)acetamide

- N-(4-Methoxy-2-nitrophenyl)acetamide

- N-(4-Hydroxy-3-nitrophenyl)acetamide

Uniqueness

N-(2-Hydroxy-4-nitrophenyl)acetamide is unique due to the specific positioning of the hydroxyl and nitro groups on the phenyl ringCompared to its isomers, it exhibits different hydrogen bonding patterns and degrees of molecular planarity, which can affect its physical and chemical properties .

Actividad Biológica

N-(2-Hydroxy-4-nitrophenyl)acetamide, a compound with the molecular formula , has garnered attention in recent years for its diverse biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a hydroxy group, a nitro group, and an acetamide moiety, which contribute to its reactivity and biological interactions. The presence of these functional groups allows for various biochemical interactions, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's structure allows it to disrupt bacterial cell walls or interfere with metabolic processes.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects . In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in cultured cells. This suggests a mechanism through which it may alleviate conditions characterized by excessive inflammation.

- Enzyme Inhibition : this compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Reactive Oxygen Species (ROS) Modulation : The compound can modulate ROS levels, which are crucial in cellular signaling and inflammation.

- Gene Expression Alteration : In studies involving Arabidopsis thaliana, treatment with this compound resulted in the upregulation of genes associated with stress responses and detoxification pathways .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against several bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

These findings suggest that the compound possesses considerable antimicrobial potential and may serve as a template for developing new antibiotics.

Study 2: Anti-inflammatory Activity in Plant Models

A study conducted on Arabidopsis thaliana evaluated the anti-inflammatory properties of this compound. Treatment with 1 mM of the compound led to:

- Upregulation of TPS04 , a gene involved in terpene synthesis known for its protective functions against pathogens.

- Downregulation of genes associated with oxidative stress after prolonged exposure.

This indicates that the compound not only affects microbial activity but also modulates plant defense mechanisms .

Propiedades

IUPAC Name |

N-(2-hydroxy-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5(11)9-7-3-2-6(10(13)14)4-8(7)12/h2-4,12H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVCUZJRBFEICS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395896 | |

| Record name | N-(2-Hydroxy-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25351-89-7 | |

| Record name | N-(2-Hydroxy-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.